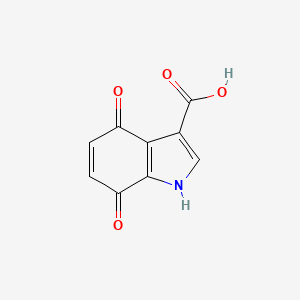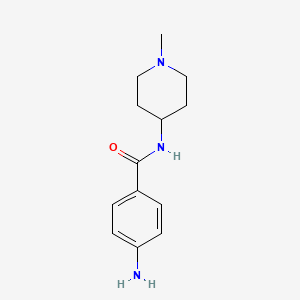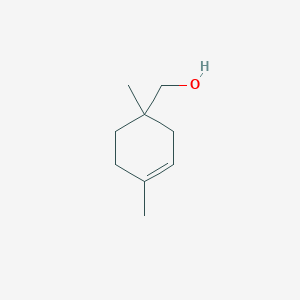
1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose
Overview
Description
1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose is a multi-functional compound extensively employed in the biomedical field . Its utilization in the synthesis of glycoconjugates is due to its role in facilitating cellular recognition events . It has a molecular formula of C14H20O9 .
Molecular Structure Analysis
The molecular structure of this compound is well defined. It has a molecular weight of 332.30 g/mol . The IUPAC name is [(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate .Physical and Chemical Properties Analysis
This compound has a molecular weight of 332.30 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 9 . The compound also has a rotatable bond count of 8 .Mechanism of Action
Target of Action
1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose is a biochemical reagent . It is used as a biological material or organic compound in life science-related research . .
Mode of Action
It is known to be used in the synthesis of glycoconjugates due to its role in facilitating cellular recognition events .
Biochemical Pathways
It is known to play a role in the synthesis of glycoconjugates , which are involved in various biological processes including cell-cell adhesion, immune response, and pathogen recognition.
Result of Action
It is known to be used in the synthesis of glycoconjugates , which play crucial roles in various biological processes.
Action Environment
It is known that the compound is stable under room temperature conditions .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose plays a significant role in biochemical reactions, particularly in the synthesis of complex carbohydrates and glycoconjugates. This compound interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. Additionally, it can be used as a substrate for fucosidases, enzymes that hydrolyze fucose-containing compounds. These interactions are crucial for studying the biosynthesis and degradation of glycans, as well as for developing glycan-based therapeutics .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. By participating in the synthesis of glycoconjugates, it affects cell-cell communication and adhesion, which are essential for immune responses and tissue development. Moreover, this compound can modulate the activity of signaling pathways, such as the Notch and Wnt pathways, by altering the glycosylation patterns of key proteins involved in these pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. For instance, it can act as an inhibitor or activator of glycosyltransferases and fucosidases, thereby regulating the synthesis and breakdown of glycans. Additionally, this compound can influence gene expression by modifying the glycosylation status of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions, such as high temperatures or acidic environments. Long-term studies have shown that its impact on cellular function can vary, with potential alterations in glycosylation patterns and cellular responses observed over time .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can effectively modulate glycosylation processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular functions and inducing inflammatory responses. These threshold effects are crucial for determining the optimal dosage for therapeutic applications and for minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to glycan biosynthesis and degradation. It interacts with enzymes such as glycosyltransferases and fucosidases, which play key roles in the addition and removal of fucose residues from glycans. These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism.
Properties
IUPAC Name |
[(2S,3R,4R,5S,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11+,12+,13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQMGQQOGJIDKJ-BUPNJJSDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


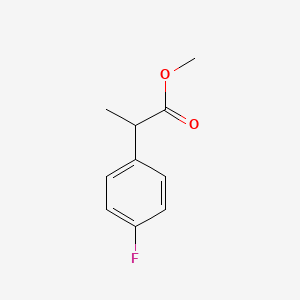


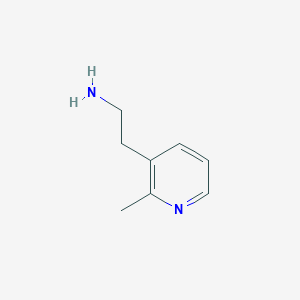
![1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B3269199.png)
![5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3269200.png)
